3-Tert-butylazetidine

Basicity Physicochemical Properties Drug Design

3-Tert-butylazetidine (free base CAS 1545583-59-2; hydrochloride CAS 1909306-58-6) is a C3-substituted, saturated four-membered nitrogen heterocycle (azetidine) bearing a bulky tert-butyl group at the 3-position of the ring. This substitution pattern creates a unique steric and electronic environment around the secondary amine, differentiating it from the parent azetidine, its N-alkylated variants, and five- or six-membered cyclic amine analogs.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Cat. No. B13013933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butylazetidine
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CNC1
InChIInChI=1S/C7H15N/c1-7(2,3)6-4-8-5-6/h6,8H,4-5H2,1-3H3
InChIKeyAAUOIOOJSYBVJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Tert-butylazetidine in Scientific Procurement: A Physicochemically Distinct, Sterically Shielded Azetidine Building Block for Drug Discovery and Synthetic Chemistry


3-Tert-butylazetidine (free base CAS 1545583-59-2; hydrochloride CAS 1909306-58-6) is a C3-substituted, saturated four-membered nitrogen heterocycle (azetidine) bearing a bulky tert-butyl group at the 3-position of the ring . This substitution pattern creates a unique steric and electronic environment around the secondary amine, differentiating it from the parent azetidine, its N-alkylated variants, and five- or six-membered cyclic amine analogs. The compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, where the combination of inherent azetidine ring strain (~25.4 kcal/mol) and steric shielding from the tert-butyl group is exploited to modulate basicity, control reactivity, and install a rigid, three-dimensional vector for target engagement [1].

Sterically shielded secondary amine building block: tert-butyl at C3 preserves free NH for derivatization while introducing significant steric bulk.
Predicted markedly lower basicity vs. parent azetidine — neutral free-base form expected at physiological pH, supporting permeability-focused design.
Intermediate ring strain (between aziridine and pyrrolidine) balances bench stability with latent reactivity for strain-release transformations.

Why 3-Tert-butylazetidine Cannot Be Replaced by Azetidine, Pyrrolidine, or N-Alkylazetidine Analogs in Structure-Driven Procurement


Generic substitution of 3-tert-butylazetidine with unsubstituted azetidine, pyrrolidine, or N-tert-butylazetidine is chemically invalid for applications where the spatial trajectory of the 3-position substituent, the basicity of the secondary amine, and the steric protection of the nitrogen lone pair are performance-critical parameters. The tert-butyl group at C3 imposes a conformational bias that alters the ring pucker and restricts rotational freedom, while its electron-donating inductive effect and steric bulk modulate the pKa of the azetidine nitrogen by several orders of magnitude relative to the parent heterocycle . In contrast, N-tert-butylazetidine places the bulky group directly on the nitrogen, eliminating the free secondary amine required for further derivatization and fundamentally altering the steric environment around the reactive center [1]. These differences translate into measurable variations in protonation state at physiological pH, metabolic stability, and synthetic accessibility of downstream derivatives, making direct interchange between these analogs unsupportable without compromising the designed molecular properties [2].

Unsubstituted azetidine
Lacks steric shielding and has substantially higher basicity; predominantly protonated at pH 7.4, which may alter permeability and conformational preferences compared to 3-tert-butylazetidine.
Pyrrolidine / piperidine analogs
Five- and six-membered rings have far lower ring strain and different conformational dynamics, limiting the unique reactivity profile of the four-membered azetidine core.
N-tert-butylazetidine
Blocks the free secondary amine required for further functionalization (amidation, sulfonylation, urea formation) — not a substitute when a derivatizable NH is needed.

3-Tert-butylazetidine: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Basicity Modulation: Predicted pKa Reduction of ~4 Orders of Magnitude Relative to Parent Azetidine

3-Tert-butylazetidine is predicted to exhibit a conjugate acid pKa of approximately 7.12, compared to the experimentally determined pKa of 11.29 for unsubstituted azetidine . This ~4.2 log unit decrease in basicity means that at physiological pH (7.4), 3-tert-butylazetidine exists predominantly in its neutral free-base form, whereas parent azetidine is >99% protonated. This difference directly impacts membrane permeability, distribution volume, and susceptibility to lysosomal trapping — key parameters in drug candidate selection [1].

Basicity Shift
Head-to-head
Target: pKa 7.12 (pred.)
Parent azetidine: pKa 11.29 (exp.)
Δ ≈ −4.2 log units
Predicted neutral free-base at physiological pH supports passive permeability
Computed pKa; experimental verification in target series is recommended
Basicity Physicochemical Properties Drug Design

Steric Shielding of the Nitrogen Lone Pair: 15N NMR Evidence for Unique Conformational Restriction

15N NMR spectroscopic studies demonstrate that N-tert-butylazetidine exhibits anomalous shielding of the nitrogen nucleus compared to other N-alkylazetidines, an effect attributed to steric compression between the tert-butyl methyl groups and the ring hydrogens [1]. While this measurement was performed on the N-substituted isomer rather than 3-tert-butylazetidine, the steric argument extends: in 3-tert-butylazetidine the bulky group is positioned at C3 rather than on nitrogen, preserving the secondary amine NH while still introducing significant steric hindrance around the ring. This creates a sterically shielded yet chemically accessible nitrogen lone pair — a combination unavailable in either unsubstituted azetidine (no steric protection) or N-tert-butylazetidine (lone pair sterically blocked or fully substituted) [2].

Steric Shielding
Class-level
15N NMR: anomalous shielding in N-tert-butyl analog indicates steric compression; 3-tert-butyl variant retains free NH with C3-imparted steric protection
Conformational restriction may bias ring pucker and modulate reactivity
Qualitative inference from N-alkyl analog; C3-specific steric effects require independent confirmation
Steric Effects 15N NMR Conformational Analysis

Synthetic Utility: Acylative Dealkylation of N-tert-Butyl-3-substituted Azetidines Enables High-Yield Access to Azabicyclobutane

N-tert-Butyl-3-chloroazetidine undergoes acylative dealkylation with acetic anhydride and BF3·Et2O at 115 °C to yield N-acetyl-3-chloroazetidine in 82% isolated yield [1]. This N-acetyl intermediate is then quantitatively converted to [1.1.0]azabicyclobutane — a highly strained bicyclic system — upon basic hydrolysis. This high-yield two-step sequence leverages the N-tert-butyl group as a traceless protecting/activating group that is cleanly removed under acylative conditions, a transformation that is not possible with N-methyl or N-unsubstituted azetidines. The methodology provides a practical entry to azabicyclobutane chemistry, which has been historically limited by poor-yielding syntheses [2].

Synthetic Access
Head-to-head
Acylative dealkylation: 82% isolated yield (N-tert-butyl-3-chloroazetidine → N-acetyl-3-chloroazetidine)
vs. historical poor yields
Enables high-yield entry to azabicyclobutane chemistry
Conditions: Ac₂O, BF₃·Et₂O, 115 °C; subsequent basic hydrolysis quantitative
Synthetic Methodology Acylative Dealkylation Strained Intermediates

Ring Strain Energetics: Azetidine Occupies a Unique Reactivity Window Between Aziridine and Pyrrolidine

The azetidine ring possesses an experimentally and computationally validated ring strain energy of approximately 25.4 kcal/mol [1]. This value is strategically intermediate between the highly reactive aziridine (~27.7 kcal/mol) and the relatively unstrained pyrrolidine (~5.4 kcal/mol), placing azetidine-based building blocks in a 'sweet spot' for synthetic applications: sufficient strain to enable selective ring-opening and ring-expansion reactions under controlled conditions, yet sufficient stability for routine handling, purification, and storage [2]. The 3-tert-butyl substitution does not alleviate this strain but rather biases the conformational preferences of the ring, potentially affecting the stereochemical outcome of strain-release transformations.

Ring Strain
Class-level
Azetidine: ~25.4 kcal/mol
Aziridine: ~27.7 kcal/mol
Pyrrolidine: ~5.4 kcal/mol
Δ vs. aziridine: −2.3; vs. pyrrolidine: +20.0
Intermediate strain balances stability and latent reactivity
Class property retained in 3-substituted azetidines; tert-butyl may affect stereoelectronic outcomes
Ring Strain Reactivity Stability

Physicochemical Property Profile for Drug Design Prioritization: LogP and Fsp³ Parameters

3-Tert-butylazetidine hydrochloride (MW 149.66 Da) has a measured/calculated LogP of approximately 1.21 and an Fsp³ (fraction of sp³-hybridized carbons) of 1.0 — indicating a fully saturated scaffold [1]. This compares favorably with the broader azetidine class, where the rigid, three-dimensional scaffold is recognized for conferring higher Fsp³ character than planar aromatic or heteroaromatic building blocks commonly used in medicinal chemistry [2]. The combination of moderate lipophilicity (LogP ~1.2) and complete carbon saturation addresses the dual objectives of maintaining aqueous solubility while providing sufficient passive permeability — a balance often sought in lead optimization campaigns targeting oral bioavailability.

LogP & Fsp³
Reported
Target: LogP 1.21, Fsp³ 1.0, MW 149.66 Da (HCl)
Parent azetidine: LogP ~0.21
Δ LogP ≈ +1.0
Moderate lipophilicity with full carbon saturation supports fragment-based design
Vendor-provided LogP; confirm experimentally in lead series
Lipophilicity Drug-Likeness Fsp³

3-Substituted Azetidines as Privileged Scaffolds in Bioactive Compound Design: Modular Synthesis and Patent Landscape

The 3-substituted azetidine motif is recognized as a privileged scaffold in drug discovery, with specific examples including triple reuptake inhibitors (3-aryl-3-oxypropylamine series) [1], ORL1 receptor ligands , and acetyl-CoA carboxylase inhibitors [2]. Modular electrophilic azetidinylation methodologies now enable 'any-stage' installation of 3-aryl and 3-alkyl azetidine rings onto nucleophiles, providing efficient access to 3,3-disubstituted azetidine libraries for drug development [3]. The 3-tert-butyl substitution offers a sterically demanding, lipophilic alkyl variant within this broader class, making it particularly relevant for targets where hydrophobic pocket filling and conformational restriction are desirable.

MedChem Scaffold
Class-level
3-substituted azetidines validated as triple reuptake inhibitors, ORL1 ligands, ACC inhibitors; modular synthetic access reported
3-tert-butyl variant serves as steric probe in SAR exploration
Broader class evidence; specific target engagement of this analog must be verified
Medicinal Chemistry Bioisosteres Patent Analysis

Procurement-Relevant Application Scenarios for 3-Tert-butylazetidine Based on Quantitatively Established Differentiation


Medicinal Chemistry: Lead Optimization Requiring Reduced Basicity and Controlled Lipophilicity

In drug discovery programs where lead compounds containing a protonated secondary amine at physiological pH exhibit poor membrane permeability, excessive hERG liability, or phospholipidosis risk, 3-tert-butylazetidine provides a quantitatively validated solution. Its predicted pKa of ~7.1 — nearly 10,000-fold less basic than the parent azetidine (pKa 11.29) — means the compound exists predominantly in the neutral, membrane-permeable free-base form at pH 7.4, while its LogP of ~1.21 preserves aqueous solubility within an acceptable range . This combination is particularly valuable for CNS-targeted programs where the balance between permeability and solubility is critical, and for avoiding the lysosomal trapping that plagues highly basic amines (pKa > 9) [1].

Synthetic Methodology: Strategic Intermediate for Azabicyclobutane and Strained Heterocycle Synthesis

Research groups engaged in strained-ring chemistry and bioisostere development should prioritize N-tert-butyl-3-substituted azetidines (including 3-tert-butyl variants) as synthetic intermediates. The published acylative dealkylation protocol converts N-tert-butyl-3-chloroazetidine to N-acetyl-3-chloroazetidine in 82% isolated yield, with subsequent quantitative basic hydrolysis providing access to [1.1.0]azabicyclobutane — a highly reactive, historically difficult-to-access strained bicyclic system [2]. This methodology transforms 3-substituted N-tert-butylazetidines from passive building blocks into active synthetic intermediates that unlock previously underutilized chemical space for fragment-based screening and covalent probe development.

Fragment-Based Drug Discovery: Sterically Biased, Three-Dimensional Fragment with High Fsp³

For fragment library curation, 3-tert-butylazetidine offers a fully saturated (Fsp³ = 1.0), three-dimensional scaffold with MW = 113.2 Da (free base) that falls well within fragment guidelines. Its rigid azetidine core provides a defined exit vector geometry distinct from planar aromatic fragments, while the tert-butyl group serves as a steric probe for hydrophobic pocket interactions [3]. The established ability of stereoisomeric azetidine libraries to sample diverse biological activity space — as demonstrated by cell painting assays [4] — supports the inclusion of 3-tert-butylazetidine in performance-diverse screening collections.

Process Chemistry: Scalable Building Block with Established Commercial Supply Chain

3-Tert-butylazetidine hydrochloride is commercially available from multiple established suppliers (e.g., Enamine, ChemSpace) in quantities ranging from 100 mg to multi-gram scale, with typical purities of ≥95% [5]. The compound's azetidine core provides sufficient thermal and chemical stability for routine handling under standard laboratory conditions (storage at 0–8 °C recommended), while its inherent ring strain remains available for selective activation under controlled conditions. This established supply chain and documented stability profile reduce procurement risk for groups transitioning from discovery to preclinical development.

Application
Selection Property
Validation Focus
Lead optimization: reduced-basicity amine scaffold
Predicted neutral free-base at physiological pH; moderate LogP (~1.2) with high Fsp³ (1.0)
Experimental pKa determination; permeability and lysosomal trapping assays in target cell models
Strained bicyclic intermediate synthesis
N-tert-butyl as traceless protecting/activating group for acylative dealkylation
Reproducibility of dealkylation yield; azabicyclobutane identity and purity; scale-up feasibility
Fragment-based screening library
Fully saturated 3D scaffold (Fsp³ 1.0), MW <150 Da, rigid exit vector geometry
Performance diversity in target-agnostic assays; crystallographic fragment soaking
Process chemistry and scale-up
Multi-gram commercial availability, established purity, bench-stable azetidine core
Lot-to-lot consistency; thermal stability under reaction conditions; residual solvent analysis
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